Talabostat

Description

TALABOSTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

an antineoplastic agent; structure in first source

Properties

IUPAC Name |

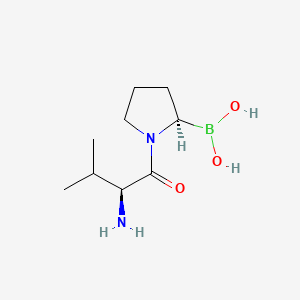

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869984 | |

| Record name | Talabostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-77-9 | |

| Record name | Talabostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talabostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talabostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Talabostat in Cancer Immunology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which Talabostat (also known as Val-boroPro or PT-100) exerts its anti-cancer effects through the modulation of the immune system.

Talabostat is an orally active, non-selective inhibitor of the S9 family of post-proline cleaving serine proteases.[1] Its dual mechanism of action involves the direct inhibition of tumor-associated proteases and the stimulation of both innate and adaptive anti-tumor immunity.[2]

Core Mechanism: Dipeptidyl Peptidase Inhibition

Talabostat's primary mechanism of action is the competitive inhibition of several dipeptidyl peptidases (DPPs).[3] These enzymes cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[3][4] The key targets of Talabostat in the context of cancer immunology include Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][3][5]

The inhibitory activity of Talabostat against various dipeptidyl peptidases is summarized in the table below.

| Target Enzyme | IC50 | Ki |

| DPP-IV (CD26) | < 4 nM | 0.18 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | - |

| DPP8 | 4 nM | 1.5 nM |

| DPP9 | 11 nM | 0.76 nM |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |

| Prolyl Endopeptidase (PEP) | 390 nM | - |

| Data compiled from multiple sources.[3][6][7] |

Signaling Pathways and Immune Activation

Talabostat's immunomodulatory effects are multifaceted, leading to the activation of both innate and adaptive immune responses. A key pathway involves the induction of pyroptosis in monocytes and macrophages through the inhibition of DPP8 and DPP9.

Caption: Talabostat-induced pyroptosis signaling pathway in monocytes and macrophages.

Inhibition of the cytoplasmic proteases DPP8 and DPP9 by Talabostat leads to the activation of pro-caspase-1.[1][5] This activated pro-caspase-1, while not efficiently processing itself or IL-1β, cleaves Gasdermin D (GSDMD) to induce a pro-inflammatory form of cell death known as pyroptosis.[1] This process is independent of the inflammasome adaptor ASC.[1]

The role of the IL-1 pathway is crucial for Talabostat's anti-tumor activity. In vivo studies have demonstrated that the anti-tumor effects and cytokine/chemokine responses are abrogated in mice deficient in the type I IL-1 receptor (IL-1RI).[5] Talabostat has been shown to augment the production and release of IL-1β and increase cell-associated IL-1α in peripheral blood mononuclear cells.[8]

The general mechanism of Talabostat-induced immune activation leading to anti-tumor effects is depicted below.

Caption: Overview of Talabostat's mechanism of action in cancer immunology.

Experimental Protocols

This protocol is based on methodologies described for studying Talabostat's effect on monocytic cell lines.[5][7]

Objective: To determine the effect of Talabostat on caspase-1 activation in THP-1 monocytic cells.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Complete cell culture medium

-

Serum-free medium

-

Talabostat (PT-100)

-

Fluorogenic caspase-1 substrate (e.g., N-acetyl-Trp-Glu-His-Asp-trifluoromethylcoumarin)

-

Lysis buffer

-

Fluorometer

Procedure:

-

Cell Differentiation: Differentiate THP-1 cells by treating with 50 ng/mL PMA in complete medium for 3 days.

-

Cell Plating: Plate the differentiated THP-1 cells in a suitable format (e.g., 96-well plate).

-

Treatment: Wash the cells with PBS and replace the medium with serum-free medium containing Talabostat at the desired concentration (e.g., 2 µM).[7] Include appropriate vehicle controls.

-

Incubation: Incubate the cells for various time points (e.g., 2, 4, 6 hours).

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the caspase-1 assay kit.

-

Caspase-1 Activity Measurement: Add the fluorogenic caspase-1 substrate to the cell lysates.

-

Fluorescence Reading: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths. Increased fluorescence indicates higher caspase-1 activity.

This protocol is adapted from a study investigating the effect of Talabostat on osteosarcoma metastasis.[9]

Objective: To evaluate the efficacy of Talabostat in reducing lung metastases in a murine model.

Materials:

-

Female Balb/C mice

-

K7M3-luciferase murine osteosarcoma cells

-

Talabostat

-

Normal saline

-

Gavage needles

-

Bioluminescence imaging system

Procedure:

-

Tumor Cell Injection: Inject 1x10^6 K7M3-luciferase cells into the tail vein of female Balb/C mice.

-

Treatment Groups: Divide the mice into treatment and control groups.

-

Control: Normal saline administered by gavage twice daily.

-

Treatment: Talabostat (20 µ g/dose ) administered by gavage once or twice daily.[9]

-

-

Dosing Schedule: Administer treatment for 5 consecutive days followed by a 2-day break, repeating this cycle.

-

Monitoring: Monitor tumor burden weekly using bioluminescent imaging.

-

Endpoint Analysis: Euthanize the mice on day 24 and count the number of visible lung metastases.

Clinical Significance and Future Directions

Talabostat has been investigated in several clinical trials for various malignancies, including non-small-cell lung cancer, metastatic melanoma, and colorectal cancer.[2][10][11] A Phase II trial in patients with metastatic colorectal cancer demonstrated that while there were no objective responses, 21% of patients had stable disease for a median of 25 weeks.[10][11] This study provided proof-of-concept for the physiological inhibition of FAP activity in patients.[10][11]

Ongoing and future research is focused on combination therapies. For instance, a Phase II clinical trial is evaluating the safety and efficacy of Talabostat in combination with the immune checkpoint inhibitor pembrolizumab for the treatment of advanced solid cancers.[12][13] The rationale for this combination is that Talabostat's ability to enhance T-cell priming and promote an inflammatory tumor microenvironment may synergize with the action of checkpoint inhibitors.

References

- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Talabostat + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Talabostat: A Technical Guide to its Function as a Dipeptidyl Peptidase Inhibitor in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Talabostat (also known as PT-100 or Val-boroPro) is a small molecule, orally active inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1] Its unique dual mechanism of action, involving both direct enzyme inhibition and potent immune stimulation, has positioned it as a subject of significant interest in oncological and immunological research.[2][3] Talabostat competitively inhibits multiple DPPs, including DPP4 (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP), a protease expressed by reactive stromal fibroblasts in the tumor microenvironment.[1][4][5] This inhibition leads to a cascade of downstream effects, most notably the transcriptional upregulation of various cytokines and chemokines, which engenders a robust innate and adaptive anti-tumor immune response.[1][6] This guide provides an in-depth overview of Talabostat's inhibitory profile, mechanism of action, and the experimental protocols used to elucidate its function.

Quantitative Data: Inhibitory Profile and Activity

The inhibitory activity of Talabostat has been characterized against several dipeptidyl peptidases. The following tables summarize its potency and the concentrations used in various experimental settings.

Table 1: Inhibitory Potency of Talabostat Against Target Enzymes

| Target Enzyme | IC50 | Ki |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | 0.18 nM |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | Not Reported |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | Not Reported |

Table 2: Summary of In Vitro Experimental Parameters and Effects

| Cell Line(s) | Concentration | Duration | Key Observed Effect(s) |

|---|---|---|---|

| THP-1 (PMA-differentiated) | 2 µM | 2-4 hours | Activation of caspase-1.[1] |

| THP-1 (PMA-differentiated) | 2 µM | 24 hours | Induction of an active form of caspase-1 that mediates pyroptosis.[4] |

| Human bone marrow stromal cells | Not Specified | Not Specified | Upregulation of cytokines and chemokines.[1] |

| WEHI 164, EL 4, A20/2J | 30 pg/mL - 30 µg/mL | Not Specified | Induction of tumor regression and rejection.[4] |

Table 3: Summary of In Vivo Antitumor Activity

| Tumor Model | Dosing Regimen | Outcome |

|---|---|---|

| B16-F10, WEHI 164, EL 4 (in mice) | 5–40 µg, orally, twice daily | Significant inhibition of tumor growth.[4] |

Data sourced from[4].

Mechanism of Action

Talabostat exerts its primary antitumor effects through the inhibition of DPP8 and DPP9 within the cytoplasm of monocytic cells.[1] This inhibition leads to the activation of caspase-1, a critical enzyme in the inflammasome complex responsible for processing pro-inflammatory cytokines.[1][7] Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form.[1] The subsequent release of IL-1β stimulates an autocrine and paracrine signaling loop, resulting in the broad transcriptional upregulation of other cytokines and chemokines (e.g., IL-6, G-CSF, CXCL1/KC).[1][4] This cytokine storm enhances innate and adaptive immune responses against the tumor.[1][6] Additionally, Talabostat targets FAP on tumor-associated fibroblasts, potentially altering the tumor microenvironment.[1][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe key experimental protocols used in the study of Talabostat.

Protocol 1: In Vitro Caspase-1 Activation and Cytokine Induction

This protocol is designed to measure the direct effect of Talabostat on monocytic cells, leading to caspase-1 activation and cytokine release.

1. Cell Culture and Differentiation:

-

Culture human THP-1 monocytic cells in a complete medium.

-

Induce differentiation into a macrophage-like state by treating the cells with 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 3 days.[4]

-

For co-culture experiments, plate MM46T fibroblast cells separately. After differentiation, THP-1 cells can be incubated in conditioned medium from the MM46T cells.[1]

2. Talabostat Treatment:

-

Wash the differentiated THP-1 cells with PBS.

-

Replace the medium with serum-free media.

-

Treat the cells with Talabostat at a final concentration of 2 µM.[4] Include a vehicle control (e.g., saline or DMSO) and a positive control (e.g., 10 µg/mL LPS).[4]

3. Incubation and Analysis:

-

For caspase-1 activation kinetics, incubate for 2 to 4 hours.[1] Lyse the cells and measure caspase-1 activity using a fluorogenic assay with a synthetic substrate (e.g., N-acetyl-Trp-Glu-His-Asp-trifluoromethylcoumarin).[1]

-

For cytokine secretion, incubate for 24 hours.[4] Collect the supernatant and measure the concentration of secreted IL-1β and other cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Protocol 2: In Vivo Murine Tumor Model

This protocol outlines the methodology for assessing the antitumor efficacy of Talabostat in a syngeneic mouse model.

1. Tumor Cell Implantation:

-

Select a suitable mouse strain (e.g., C57BL/6) and tumor cell line (e.g., B16-F10 melanoma, EL4 lymphoma).

-

Inoculate a suspension of tumor cells subcutaneously into the flank of the mice. The day of inoculation is defined as Day 0.[4]

2. Treatment Regimen:

-

Randomize mice into treatment and control (vehicle) groups.

-

Initiate treatment on a pre-determined day post-inoculation (e.g., Day 2 or Day 7).[4]

-

Administer Talabostat at a dose of 5–40 µg per mouse via oral gavage.[4]

-

Dosing is performed twice daily, with an interval of approximately 8 hours between doses.[4] The vehicle control (e.g., saline) is administered on the same schedule.

-

Continue daily treatment for the duration of the experiment.

3. Efficacy Assessment:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula (e.g., length × width² / 2).

-

Monitor animal body weight and overall health status.

-

At the end of the study, tumors and tumor-draining lymph nodes can be harvested for further analysis, such as quantifying the mRNA expression of cytokines and chemokines via qRT-PCR.[5]

Clinical Research Context

Talabostat has been evaluated in several clinical trials. In a Phase II study for metastatic colorectal cancer, single-agent Talabostat resulted in stable disease for 21% of patients, though no objective responses were observed.[9][10] More recently, it has been tested in combination with immune checkpoint inhibitors like pembrolizumab for advanced solid tumors.[11][12] A Phase II basket trial of this combination showed a disease control rate of 47%, with a median progression-free survival of 2.7 months.[11] These studies highlight the ongoing effort to translate Talabostat's immune-stimulating properties into clinical benefit, particularly as part of combination immunotherapy strategies.[7][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. News - talabostat (BXCL701) - LARVOL VERI [veri.larvol.com]

- 8. Facebook [cancer.gov]

- 9. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Talabostat + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Investigating Talabostat's effect on fibroblast activation protein

An In-depth Technical Guide on the Interaction of Talabostat with Fibroblast Activation Protein

This technical guide provides a comprehensive overview of the small molecule inhibitor Talabostat and its effects on Fibroblast Activation Protein (FAP). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanistic details of targeting FAP.

Introduction to Talabostat and Fibroblast Activation Protein

Talabostat , also known as Val-boroPro or PT-100, is an orally active small molecule that functions as an inhibitor of dipeptidyl peptidases.[1][2] It is a boronic acid-based compound that has been investigated for its antineoplastic and hematopoiesis-stimulating activities.[2][3] By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, Talabostat inhibits a class of enzymes known as dipeptidyl peptidases, which are involved in activating various polypeptide hormones and chemokines.[1][2]

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is expressed on activated fibroblasts, particularly in pathological conditions.[4][5] It is notably found on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human epithelial carcinomas, as well as in areas of fibrosis and wound healing.[6][7] FAP possesses both dipeptidyl peptidase and endopeptidase (or gelatinase) activities, allowing it to remodel the extracellular matrix (ECM) and promote tumor growth, invasion, and metastasis.[5][8] Its restricted expression in healthy adult tissues makes it an attractive target for cancer therapy.[7][9]

Talabostat was the first clinical inhibitor of FAP's enzymatic activity.[1][10] However, its lack of selectivity, notably its potent inhibition of Dipeptidyl Peptidase IV (DPP-IV/CD26) and other peptidases, has been a significant factor in its clinical development.[9][11]

Quantitative Data on Talabostat's Inhibitory Activity

The inhibitory potency of Talabostat has been quantified against FAP and several other related dipeptidyl peptidases. The following table summarizes these key metrics, providing a comparative view of its selectivity profile.

| Enzyme Target | Inhibition Metric | Value | Reference(s) |

| Fibroblast Activation Protein (FAP) | IC50 | 560 nM | [1][12] |

| Ki | 5 nM | [13] | |

| Dipeptidyl Peptidase IV (DPP-IV) | IC50 | < 4 nM | [1][12] |

| Ki | 0.18 nM | [1][13] | |

| Dipeptidyl Peptidase 8 (DPP8) | IC50 | 4 nM | [1][12] |

| Ki | 1.5 nM | [1] | |

| Dipeptidyl Peptidase 9 (DPP9) | IC50 | 11 nM | [1][12] |

| Ki | 0.76 nM | [1] | |

| Quiescent Cell Proline Dipeptidase (QPP) | IC50 | 310 nM | [1][12] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Pharmacokinetics and Clinical Observations

A pediatric Phase I clinical trial provided insight into the pharmacokinetic profile of Talabostat. The study used DPP-4 inhibition as a surrogate for FAP inhibition.[13]

| Dose | Mean Cmax (ng/mL) | Mean Tmax (h) | Mean AUC0–8 (ng•h/mL) | Mean Half-life (h) |

| 100 µg/m² | 3.6 | 1.2 | 7.0 | 2.8 |

| 200 µg/m² | 7.7 | 1.5 | 20 | 2.8 |

| 350 µg/m² | 13 | 1.3 | 34 | 2.8 |

Data from a pediatric Phase I trial.[13]

A Phase II trial of single-agent Talabostat in patients with metastatic colorectal cancer showed minimal clinical activity, with no objective responses observed.[10][14] However, the study did demonstrate that significant, though incomplete, inhibition of FAP enzymatic activity in the peripheral blood was achievable.[10][15]

Signaling Pathways and Mechanism of Action

FAP expression on cancer-associated fibroblasts influences tumor progression by modulating key signaling pathways and altering the tumor microenvironment.

FAP-Associated Signaling Pathways

FAP has been shown to promote cancer cell proliferation, migration, and invasion through the activation of several intracellular signaling cascades.[4] Overexpression of FAP can upregulate the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 signaling pathways.[4][16] FAP is also considered an upstream regulator of the PTEN/PI3K/Akt and Ras-ERK signaling pathways in some cancers.[4]

Caption: FAP-Associated Signaling Pathways.

Talabostat's Mechanism of Action

Talabostat functions as a competitive inhibitor of FAP's dipeptidyl peptidase activity.[1] Its anti-tumor effects are believed to be mediated through both direct inhibition of FAP on CAFs and broader immunomodulatory effects.[4][12] Inhibition of FAP can attenuate tumor growth by preventing ECM degradation and remodeling.[8] Furthermore, Talabostat's inhibition of dipeptidyl peptidases leads to the stimulation of cytokine and chemokine production, enhancing T-cell immunity and the activity of innate effector cells like neutrophils and macrophages.[2][17][18] Some studies suggest its mechanism may be independent of FAP inhibition and more reliant on the inhibition of DPP8/9, which induces pyroptosis in immune cells.[4]

Caption: Proposed Mechanism of Action for Talabostat.

Experimental Protocols

This section details methodologies for key experiments used to investigate the interaction between Talabostat and FAP.

FAP Enzymatic Activity Assay (Fluorogenic)

This protocol is designed to measure FAP's protease activity and assess the inhibitory effect of compounds like Talabostat.[6][19][20][21]

Objective: To quantify FAP enzymatic activity in purified samples or cell extracts and determine the IC50 of an inhibitor.

Materials:

-

Purified recombinant FAP enzyme or cell lysate containing FAP.

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC).[21]

-

FAP assay buffer.

-

Talabostat or other test inhibitors.

-

96-well black microtiter plate.[20]

-

Fluorescence microplate reader.

Workflow:

Caption: Experimental Workflow for FAP Inhibition Assay.

Detailed Steps:

-

Plate Preparation: Add FAP assay buffer to all wells of a 96-well black microtiter plate.

-

Inhibitor Addition: Prepare serial dilutions of Talabostat in assay buffer and add to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

-

Enzyme Addition: Add a solution of purified FAP enzyme or cell extract to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic FAP substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read). The release of the fluorophore (e.g., AMC) upon substrate cleavage results in a measurable signal.[21]

-

Data Analysis:

-

Determine the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the rate of the "no enzyme" control from all other wells.

-

Calculate the percentage of inhibition for each Talabostat concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Migration Assay (Scratch/Wound Healing Assay)

This protocol assesses the effect of Talabostat on the migratory capacity of FAP-expressing cells.

Objective: To determine if Talabostat can inhibit cell migration in FAP-positive fibroblast or cancer cell lines.

Materials:

-

FAP-expressing cells (e.g., SSc-derived fibroblasts).[22]

-

Standard cell culture medium and plates.

-

Pipette tips for creating the "scratch."

-

Talabostat.

-

Microscope with imaging capabilities.

Procedure:

-

Cell Seeding: Plate cells in a culture dish and grow to a confluent monolayer.

-

Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing various concentrations of Talabostat or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is closed.

-

Analysis: Measure the width or area of the scratch at each time point for all conditions. Compare the rate of wound closure in Talabostat-treated cells to the control to determine if the inhibitor reduces cell migration.[22]

Clinical Trial Protocol Outline (Based on Phase II Study)

This provides a general framework for a clinical trial evaluating a FAP inhibitor like Talabostat, based on a previously conducted study.[10][14][15]

Title: A Phase II Study of Single-Agent Talabostat in Patients with a Specific Cancer Type (e.g., Metastatic Colorectal Cancer).

Primary Objective: To evaluate the objective response rate of single-agent Talabostat.

Secondary Objectives:

-

To assess progression-free survival and overall survival.

-

To characterize the safety and tolerability profile.

-

To measure the pharmacodynamic effect on FAP enzymatic activity in peripheral blood.[14]

Key Eligibility Criteria:

-

Confirmed diagnosis of the specific cancer with measurable disease.

-

History of receiving prior standard chemotherapies.[10]

-

Adequate organ function and performance status.

Treatment Plan:

-

Patients receive a fixed dose of Talabostat orally, twice daily (BID), in continuous cycles.[14]

-

Dosing continues until disease progression or unacceptable toxicity.

Assessments:

-

Tumor Response: Evaluated via imaging scans (e.g., CT scans) at baseline and at regular intervals.

-

Safety: Monitored through physical exams, vital signs, and laboratory tests at each visit.

-

Pharmacodynamics: Blood samples are collected at specified time points to measure FAP enzymatic activity, confirming target engagement.[15]

Conclusion

Talabostat is a potent, first-in-class clinical inhibitor of Fibroblast Activation Protein, demonstrating clear engagement of its target in preclinical and clinical settings. Its mechanism involves the direct inhibition of FAP's enzymatic activity, which is crucial for ECM remodeling in the tumor microenvironment, and the modulation of the immune system through its effects on other dipeptidyl peptidases.

Despite promising preclinical data, clinical trials with Talabostat as a single agent have shown limited efficacy.[10][23] This has been attributed to factors including its lack of selectivity, leading to potential off-target effects, and the incomplete inhibition of FAP activity observed in patients.[9][23] Nevertheless, the investigation of Talabostat has provided invaluable proof-of-concept that targeting FAP is a viable therapeutic strategy.[14] Future efforts in this field will likely focus on developing more selective and potent FAP inhibitors or leveraging FAP's specific expression for targeted drug delivery systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. apexbt.com [apexbt.com]

- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 6. usbio.net [usbio.net]

- 7. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. News - talabostat (BXCL701) - LARVOL VERI [veri.larvol.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. amsbio.com [amsbio.com]

- 20. FAP Assay Kit - Creative BioMart [creativebiomart.net]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Investigation of Talabostat in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat (formerly PT-100 or Val-boroPro) is an orally active small-molecule inhibitor of dipeptidyl peptidases (DPPs), with a dual mechanism of action that has prompted its investigation in various oncological settings, including hematological malignancies. This technical guide provides an in-depth overview of the early-stage investigation of Talabostat in this context, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Talabostat's primary targets include dipeptidyl peptidase-4 (DPP4/CD26) and Fibroblast Activation Protein (FAP).[1] Beyond enzymatic inhibition, Talabostat has been shown to stimulate an anti-tumor immune response by inducing the production of cytokines and chemokines.[2] A significant recent discovery in the context of hematological cancers is its ability to induce pyroptosis, a form of inflammatory cell death, in acute myeloid leukemia (AML) cells through the inhibition of DPP8 and DPP9.

Mechanism of Action

Talabostat exerts its anti-neoplastic effects through two principal mechanisms:

-

Inhibition of Dipeptidyl Peptidases: As a non-selective inhibitor of post-proline cleaving serine proteases, Talabostat targets several DPPs, including DPP4, FAP, DPP8, and DPP9.[3] The inhibition of these enzymes is believed to modulate the tumor microenvironment and enhance immune responses.

-

Induction of Pyroptosis in AML: In human myeloid cells, Talabostat's inhibition of DPP8 and DPP9 activates the CARD8 inflammasome, leading to caspase-1 activation and subsequent cleavage of Gasdermin D (GSDMD). This process results in the formation of pores in the cell membrane and a lytic, inflammatory cell death known as pyroptosis.[4] This mechanism appears to be a direct anti-leukemic effect.

Signaling Pathway for Talabostat-Induced Pyroptosis in AML

Caption: Talabostat-induced pyroptosis signaling pathway in AML cells.

Preclinical Investigations in Hematological Malignancies

Acute Myeloid Leukemia (AML)

Preclinical studies have demonstrated that Talabostat (referred to as Val-boroPro in these studies) induces pyroptosis in a majority of human AML cell lines and primary AML patient samples.[4] This cytotoxic effect was shown to be dependent on the presence of caspase-1 and CARD8.

Key Findings:

-

Val-boroPro treatment led to the cleavage of GSDMD, a hallmark of pyroptosis, without significant cleavage of the apoptotic marker PARP.[4]

-

Knockout of caspase-1 in AML cell lines conferred resistance to Talabostat-induced cytotoxicity.[4]

-

In vivo mouse models of disseminated AML using MV4;11 cells showed that Talabostat treatment significantly inhibited leukemia progression.[4]

Lymphoma

Talabostat has also been evaluated in preclinical lymphoma models, where it demonstrated anti-tumor effects primarily through the stimulation of an immune response.

Key Findings:

-

In EL4 and A20/2J lymphoma models, Talabostat treatment resulted in tumor regression and rejection.[3]

-

The anti-tumor effect was associated with the involvement of tumor-specific cytotoxic T lymphocytes (CTLs) and the generation of protective immunological memory.[3]

-

Treatment with Talabostat in tumor-bearing mice led to an increased mRNA expression of cytokines and chemokines known to promote T-cell priming and chemoattraction.[3]

Early-Stage Clinical Trials in Hematological Malignancies

Phase II Study in Chronic Lymphocytic Leukemia (CLL)

A single-arm, open-label Phase II study (NCT00086203) evaluated the efficacy and safety of Talabostat in combination with rituximab in patients with advanced CLL who had failed fludarabine-based therapy.[3]

Table 1: Patient Demographics and Baseline Characteristics (NCT00086203)

| Characteristic | Value |

| Number of Patients | 40 |

| Median Age (Range) | 64 (42-83) years |

| Gender | 32 Male, 8 Female |

| Rai Stage IV | 78% |

| Median Number of Prior Regimens (Range) | 4 (1-10) |

| Prior Rituximab | 78% |

| Prior Alemtuzumab | 33% |

Table 2: Efficacy Results (NCT00086203)

| Endpoint | Result |

| Number of Evaluable Patients | 36 |

| Partial Response (PR) Rate | 22% (8/36) |

| Patients with PR who had failed Rituximab | 6 |

| Patients with PR who had failed Alemtuzumab | 3 |

| Median Response Duration (Range) | 5.0 (2-10) months |

Table 3: Key Grade 3/4 Adverse Events (NCT00086203)

| Adverse Event | Incidence (n) |

| Dyspnea | 3 |

| Fatigue | 2 |

| Fever with Neutropenia | 3 |

| Thrombocytopenia | 1 |

| Hypoglycemia | 1 |

| Pulmonary Embolism | 1 |

| Aspergillus Pneumonia | 1 |

| Dermal Fungal Infection | 1 |

Experimental Protocols

Preclinical AML Pyroptosis Induction and Analysis

Objective: To determine the mechanism of Talabostat-induced cell death in AML cells.

Methodology:

-

Cell Lines and Culture: Human AML cell lines (e.g., MV4;11, OCI-AML2, THP-1) and primary AML patient samples were cultured in appropriate media.

-

Drug Treatment: Cells were treated with varying concentrations of Val-boroPro for specified durations (e.g., 24 hours for immunoblotting).

-

Cell Viability Assays: Dose-response curves were generated by treating cells with Val-boroPro for 24-48 hours and measuring cell viability using assays such as CellTiter-Glo.[5]

-

Immunoblotting: Cell lysates from treated and untreated cells were subjected to SDS-PAGE and western blotting to detect full-length and cleaved forms of pyroptosis and apoptosis markers, including GSDMD and PARP, as well as caspase-1.[4]

-

Generation of Knockout Cell Lines: Caspase-1 knockout cell lines were generated to confirm the dependency of cytotoxicity on this protein. These knockout cells were then treated with Val-boroPro and assessed for viability.[4]

-

In Vivo AML Model: Immunodeficient mice were engrafted with human AML cells (e.g., MV4;11). Following confirmation of engraftment, mice were treated with either vehicle or Val-boroPro. Leukemia burden was monitored over time.[4]

Clinical Trial Protocol for Phase II Study in CLL (NCT00086203)

Objective: To assess the efficacy and safety of Talabostat combined with rituximab in patients with relapsed/refractory CLL.

Methodology:

-

Patient Population: Patients with a histopathologically confirmed diagnosis of CD20+ B-CLL, Rai Stage III or IV, or progressive Stage I/II, who were refractory to or had relapsed after a fludarabine-containing regimen.[6]

-

Treatment Regimen: This was a single-arm, open-label study.[3]

-

Endpoints:

-

Assessments: Patients were monitored for treatment response and toxicity.

Experimental Workflow for a Typical Preclinical Investigation of Talabostat

References

- 1. researchgate.net [researchgate.net]

- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Talabostat in Modulating Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat (also known as Val-boroPro or PT-100) is a small molecule inhibitor of post-proline cleaving serine proteases, including dipeptidyl peptidases (DPPs) and fibroblast activation protein (FAP).[1][2] Initially developed as an anti-cancer agent, its potent immunomodulatory properties have garnered significant interest. This technical guide provides an in-depth exploration of Talabostat's mechanism of action, focusing on its role in modulating the innate immune system. We detail the core signaling pathways, present quantitative data on its enzymatic inhibition and cellular effects, and provide comprehensive experimental protocols for key assays.

Introduction: Talabostat's Dual Mechanism of Action

Talabostat exerts its effects through two primary mechanisms: inhibition of FAP on tumor stromal cells and, more critically for its immunomodulatory effects, the inhibition of intracellular dipeptidyl peptidases DPP8 and DPP9.[3][4] This latter action triggers a unique form of programmed cell death in specific innate immune cells, leading to a robust, pro-inflammatory response that can bridge innate and adaptive immunity.[3][5] This guide will focus on the innate immune activation pathway, a critical component of Talabostat's therapeutic potential.

Core Mechanism: DPP8/9 Inhibition and Pyroptosis

The cornerstone of Talabostat's innate immune modulation is its ability to induce pyroptosis, a highly inflammatory form of programmed cell death, selectively in monocytes and macrophages.[3][6][7]

The Signaling Pathway

Inhibition of the cytosolic serine proteases DPP8 and DPP9 by Talabostat is the initiating event.[3] This leads to the activation of a specific inflammasome sensor—NLRP1b in murine cells and the Caspase Activation and Recruitment Domain-containing protein 8 (CARD8) in human myeloid cells.[4][8] This activation triggers the proximity-induced activation of pro-caspase-1, independent of the common inflammasome adaptor protein ASC.[3][8]

Activated pro-caspase-1 then executes the key downstream events of pyroptosis by cleaving Gasdermin D (GSDMD).[3] The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents, including cytokines and damage-associated molecular patterns (DAMPs).[3][8] Notably, the form of pro-caspase-1 activated by this pathway does not efficiently process pro-inflammatory cytokines like pro-IL-1β into their mature forms.[3][8]

Key Effector Cells of the Innate Immune System

-

Monocytes and Macrophages: These are the primary targets of Talabostat-induced pyroptosis.[3] This lytic cell death releases inflammatory signals that activate other immune cells and reshape the tumor microenvironment. In the context of obesity-associated inflammation, Talabostat has been shown to reduce the accumulation of adipose tissue macrophages (ATMs) and promote a shift from a pro-inflammatory M1-like to an anti-inflammatory M2-like phenotype.[9]

-

Neutrophils: The anti-tumor activity of Talabostat has been shown to be dependent on neutrophils, suggesting that the inflammatory cascade initiated by macrophage pyroptosis leads to the recruitment and activation of these key innate effector cells.

Quantitative Data

Talabostat's activity is characterized by potent inhibition of multiple dipeptidyl peptidases and significant downstream biological effects.

Table 1: Enzymatic Inhibition Profile of Talabostat

| Target Enzyme | IC₅₀ Value (nM) | Reference(s) |

| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 | [1][10][11][12] |

| Dipeptidyl Peptidase 8 (DPP8) | 4 | [1][10][11][12] |

| Dipeptidyl Peptidase 9 (DPP9) | 11 | [1][10][11][12] |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 | [1][12] |

| Fibroblast Activation Protein (FAP) | 560 | [1][10][11][12] |

Table 2: Clinical and Preclinical Observations

| Parameter | Finding | Model System | Reference(s) |

| Cytokine Induction | 2- to 4-fold increase in Granulocyte-Colony Stimulating Factor (G-CSF) levels post-treatment. | Preclinical models | [13] |

| Serum DPP-4 Inhibition (Pediatric Phase I) | >90% inhibition at doses from 100-600 µg/m². | Human (Pediatric Solid Tumors) | [14] |

| Combination Therapy (Phase II) | Disease Control Rate of 47% when combined with Pembrolizumab. Median progression-free survival of 2.7 months. | Human (Advanced Solid Tumors) | [15] |

| Combination Therapy (Phase IIa - mCRPC SCNC) | 30% Composite Response Rate (3 out of 10 evaluable patients). | Human (Metastatic Castration-Resistant Prostate Cancer, Small Cell Neuroendocrine Carcinoma phenotype) | [16] |

| Combination Therapy (Phase IIa - mCRPC Adeno) | 23% Composite Response Rate (6 out of 26 evaluable patients). | Human (Metastatic Castration-Resistant Prostate Cancer, Adenocarcinoma phenotype) | [5] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of Talabostat.

Pyroptosis Induction and Detection in THP-1 Cells

This protocol describes how to induce pyroptosis in a human monocytic cell line and measure its hallmarks.

I. Materials

-

THP-1 monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Cell viability reagent (e.g., CCK8 or similar)

-

Phosphate Buffered Saline (PBS)

II. Protocol

-

Cell Differentiation:

-

Seed THP-1 cells at a density of 1 x 10⁶ cells/well in a 6-well plate.

-

Add PMA to a final concentration of 50-100 nM.

-

Incubate for 24-48 hours to allow cells to differentiate into adherent macrophage-like cells.[17]

-

-

Priming:

-

Gently replace the PMA-containing medium with fresh medium.

-

Add LPS to a final concentration of 100 ng/mL to prime the inflammasome.[17]

-

Incubate for 3-5 hours.

-

-

Induction of Pyroptosis:

-

Detection:

-

LDH Release: Carefully collect the cell culture supernatant. Measure LDH release according to the manufacturer's protocol. Increased LDH in the supernatant is an indicator of cell lysis.[17]

-

Cell Viability: Remove the supernatant and measure the viability of the remaining adherent cells using a CCK8 or similar assay according to the manufacturer's instructions. A decrease in viability indicates cell death.[17]

-

Morphology: Observe cells using light microscopy for signs of swelling and membrane blebbing. For detailed analysis, cells can be fixed and prepared for scanning or transmission electron microscopy (SEM/TEM).[17]

-

Caspase-1 Activity Assay (Fluorometric)

This protocol measures the activity of Caspase-1, a key enzyme in the pyroptosis pathway.

I. Materials

-

Cells treated as described in Protocol 4.1.

-

Chilled Cell Lysis Buffer

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-1 substrate (e.g., YVAD-AFC)

-

Fluorometric microplate reader

II. Protocol

-

Cell Lysis:

-

Harvest 1-5 x 10⁶ treated and control cells.

-

Wash cells with cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[19]

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes at 4°C to pellet debris.[19][20]

-

Transfer the supernatant (lysate) to a new, chilled tube.

-

-

Assay Reaction:

-

Measurement:

Macrophage Polarization and Flow Cytometry Analysis

This protocol is for differentiating macrophages into M1 and M2 phenotypes and analyzing them via flow cytometry.

I. Materials

-

Bone marrow cells (murine) or peripheral blood monocytes (human)

-

For murine cells: M-CSF

-

For M1 Polarization: IFN-γ and LPS

-

For M2 Polarization: IL-4 or IL-10

-

Fluorescently conjugated antibodies for flow cytometry (e.g., F4/80, CD11b for murine; CD14, CD68 for human; CD86, TLR4 for M1; CD206, Arginase-1 for M2)

-

Flow cytometer

II. Protocol

-

Macrophage Generation:

-

Murine: Isolate bone marrow cells and culture for 6-7 days in medium containing M-CSF (e.g., 100 ng/mL) to generate bone marrow-derived macrophages (BMDMs).[21]

-

Human: Isolate monocytes from PBMCs and differentiate into macrophages using M-CSF.

-

-

Polarization:

-

Flow Cytometry Staining:

-

Harvest the polarized macrophages.

-

Stain with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain with a panel of fluorescently conjugated antibodies targeting surface markers.

-

For intracellular markers (e.g., Arginase-1), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.

-

-

Analysis:

Conclusion

Talabostat represents a fascinating immunomodulatory agent with a well-defined mechanism of action on the innate immune system. By specifically targeting DPP8 and DPP9 in monocytes and macrophages, it triggers CARD8/NLRP1b-dependent pyroptosis, unleashing a potent pro-inflammatory cascade. This unique mechanism underscores its potential in immuno-oncology, particularly in combination with therapies that leverage a primed immune system, such as checkpoint inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the immunomodulatory capabilities of Talabostat.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. uniprot.org [uniprot.org]

- 7. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Talabostat Alleviates Obesity and Associated Metabolic Dysfunction via Suppression of Macrophage-Driven Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Talabostat mesylate | Inflammasomes Activators: R&D Systems [rndsystems.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dppiv.com [dppiv.com]

- 14. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Chlojaponilactone B Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway [mdpi.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. abcam.com [abcam.com]

- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Understanding Talabostat's Impact on T-cell Activation and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat (Val-boroPro), an inhibitor of dipeptidyl peptidases (DPPs), has demonstrated the ability to stimulate robust anti-tumor immune responses.[1][2] This technical guide delves into the core mechanisms by which Talabostat influences T-cell activation and the formation of immunological memory. By inhibiting key enzymes like Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP), Talabostat modulates the tumor microenvironment and enhances both innate and adaptive immunity.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing T-cell function in response to Talabostat, and a structured presentation of its known effects.

Introduction to Talabostat's Mechanism of Action

Talabostat is a small molecule inhibitor targeting several post-proline dipeptidyl peptidases, with high affinity for DPP-IV (CD26), DPP8, DPP9, and FAP.[1][2] These enzymes play crucial roles in processing various signaling molecules, including chemokines and cytokines, by cleaving N-terminal dipeptides with a penultimate proline or alanine. By inhibiting these DPPs, Talabostat prevents the inactivation of these signaling molecules, leading to their increased local concentrations and enhanced downstream immune effects.[2]

The anti-tumor activity of Talabostat is attributed to its ability to stimulate both the innate and adaptive immune systems.[2][3] It promotes the production of a cascade of cytokines and chemokines that are essential for the priming and recruitment of T-cells to the tumor site.[2] Preclinical studies have shown that Talabostat treatment can lead to tumor regression and the development of protective, tumor-specific immunological memory, involving cytotoxic T-lymphocytes (CTLs).[2]

Signaling Pathways Modulated by Talabostat

The immunomodulatory effects of Talabostat are underpinned by its influence on key signaling pathways. Inhibition of DPPs by Talabostat leads to a complex interplay of events that culminate in enhanced T-cell activation.

DPP Inhibition and Chemokine Activity

Many chemokines that are critical for T-cell trafficking and activation are substrates for DPP-IV and FAP. By preventing their cleavage, Talabostat prolongs their activity, leading to enhanced T-cell infiltration into the tumor microenvironment.

References

Talabostat's Impact on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including fibrosis and cancer progression. A key enzyme implicated in ECM remodeling is Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts, particularly cancer-associated fibroblasts (CAFs). Talabostat (also known as Val-boroPro or PT-100) is a small molecule inhibitor of dipeptidyl peptidases, with FAP being a prominent target. This technical guide provides an in-depth analysis of Talabostat's effect on ECM remodeling, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Introduction to Talabostat and Fibroblast Activation Protein (FAP)

Talabostat is an orally active, non-selective inhibitor of dipeptidyl peptidases.[1] Its primary mechanism of action in the context of the tumor microenvironment involves the inhibition of FAP. FAP is a type II transmembrane serine protease that exhibits both dipeptidyl peptidase and endopeptidase/collagenase activities.[2] Under normal physiological conditions, FAP expression is low in most adult tissues. However, its expression is significantly upregulated in activated fibroblasts found in sites of tissue remodeling, such as tumors and fibrotic tissues.[3]

FAP's role in ECM remodeling is multifaceted. It can directly degrade components of the ECM, such as denatured collagen (gelatin), and process other matrix-associated proteins.[2] This enzymatic activity contributes to the modification of the tumor microenvironment, facilitating cancer cell invasion and metastasis. By targeting FAP, Talabostat presents a therapeutic strategy to modulate the tumor stroma and inhibit tumor progression.

Quantitative Data on Talabostat's Inhibitory Activity

Talabostat exhibits potent inhibitory activity against a range of dipeptidyl peptidases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Talabostat against key enzymes, including FAP. This data is essential for designing in vitro and in vivo experiments and for understanding the compound's selectivity profile.

| Enzyme Target | IC50 (nM) | Ki (nM) |

| Dipeptidyl Peptidase IV (DPP-IV) | < 4 | 0.18 |

| Fibroblast Activation Protein (FAP) | 560 | - |

| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 |

| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - |

Data sourced from MedchemExpress and Selleck Chemicals.[4][5]

Talabostat's Effect on Gene Expression in Fibroblasts

Studies have demonstrated that Talabostat can modulate the expression of genes involved in ECM synthesis and degradation. In a study utilizing dermal fibroblasts from patients with systemic sclerosis (SSc), Talabostat was shown to attenuate the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β). The following table summarizes the observed changes in the gene expression of key ECM-related molecules following treatment with Talabostat.

| Gene | Function in ECM Remodeling | Effect of TGF-β Stimulation (in SSc fibroblasts) | Effect of Talabostat Treatment (in TGF-β stimulated SSc fibroblasts) |

| COL1A1 | Encodes the pro-alpha1 chain of type I collagen, a major structural component of the ECM. | Upregulation | Attenuation of upregulation |

| COL1A2 | Encodes the pro-alpha2 chain of type I collagen. | Upregulation | Attenuation of upregulation |

| MMP1 | A collagenase that degrades interstitial collagens. | - | - |

| MMP2 | A gelatinase that degrades type IV collagen and gelatin. | - | - |

| MMP9 | A gelatinase that degrades type IV and V collagens and gelatin. | - | Upregulation |

Data is based on findings from a study on systemic sclerosis, where TGF-β was used to induce a pro-fibrotic phenotype.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of Talabostat on ECM remodeling.

Cell Culture and Fibroblast Activation

-

Cell Lines: Primary human dermal fibroblasts, NIH-3T3 murine fibroblasts, or cancer-associated fibroblasts (CAFs) isolated from patient tumors.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Fibroblast Activation: To induce a pro-fibrotic and activated phenotype, fibroblasts are typically starved in serum-free medium for 24 hours and then stimulated with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours.[6]

-

Talabostat Treatment: Talabostat is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution.[7] The final concentration used for treatment can vary, with studies reporting effective concentrations in the micromolar range (e.g., 37.5 µM for migration assays).[4] Cells are co-incubated with TGF-β1 and Talabostat for the desired duration of the experiment.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from fibroblast cell lysates using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, COL1A2, MMP1, MMP2, MMP9) and a housekeeping gene (e.g., GAPDH or ACTB), and the master mix.

-

Thermal Cycling: A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the control group.[8]

Scratch Wound Healing Assay for Fibroblast Migration

-

Cell Seeding: Fibroblasts are seeded in a 6-well or 12-well plate and grown to confluence.

-

Creating the Scratch: A sterile 200 µL pipette tip is used to create a linear "scratch" or cell-free area in the confluent monolayer.

-

Treatment: The medium is replaced with fresh medium containing the desired concentrations of TGF-β1 and/or Talabostat.

-

Imaging: The scratch area is imaged at different time points (e.g., 0, 24, and 48 hours) using a phase-contrast microscope.

-

Quantitative Analysis: The area of the scratch is measured at each time point using image analysis software such as ImageJ. The percentage of wound closure is calculated as: ((Area at 0h - Area at xh) / Area at 0h) * 100[9]

Signaling Pathways and Visualizations

Talabostat's effect on ECM remodeling is primarily mediated through the inhibition of FAP, which in turn influences downstream signaling pathways that regulate fibroblast behavior.

FAP-Mediated ECM Remodeling and Talabostat Inhibition

FAP, expressed on the surface of activated fibroblasts, directly contributes to ECM degradation and reorganization. Talabostat, by inhibiting FAP's enzymatic activity, can attenuate these processes.

References

- 1. Fibrillar fibronectin plays a key role as nucleator of collagen I polymerization during macromolecular crowding-enhanced matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular Matrix Signaling Cues: Biological Functions, Diseases, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-based quantitative scratch wound healing assay demonstrating the role of MAPKAPK-2/3 in fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Three-Dimensional Tunable Fibronectin-Collagen Platforms for Control of Cell Adhesion and Matrix Deposition [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. clyte.tech [clyte.tech]

Investigating the pharmacodynamics of Talabostat in vitro

An In-depth Technical Guide to the In Vitro Pharmacodynamics of Talabostat

Introduction

Talabostat, also known as Val-boroPro or PT-100, is a potent, orally active small molecule inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1][2] Its mechanism of action involves the inhibition of several key enzymes, including Dipeptidyl Peptidase-IV (DPP-IV/CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[2][3] This inhibition leads to a cascade of downstream effects, primarily characterized by the stimulation of innate and adaptive immune responses and modulation of the tumor microenvironment.[1][4] This guide provides a comprehensive overview of the in vitro pharmacodynamics of Talabostat, detailing its inhibitory activity, impact on cellular signaling, and the experimental protocols used for its investigation.

Mechanism of Action

Talabostat's primary mechanism of action is the competitive and reversible inhibition of post-proline cleaving serine proteases.[2][5] By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, Talabostat blocks the enzymatic activity of several dipeptidyl peptidases.[2][6] This has significant implications for cancer therapy as FAP is often overexpressed by reactive fibroblasts in the tumor stroma.[1][3]

The inhibition of these enzymes by Talabostat leads to:

-

Stimulation of Cytokine and Chemokine Production: Talabostat treatment results in the transcriptional upregulation of various cytokines and chemokines, including IL-1β, IL-6, Granulocyte Colony-Stimulating Factor (G-CSF), and CXCL1/KC.[3][7] This effect has been observed in human bone marrow stromal cells and co-cultures of monocytic cells and fibroblasts.[1]

-

Induction of Pyroptosis: In monocytes and macrophages, Talabostat induces a form of programmed cell death known as pyroptosis, which is dependent on the activation of caspase-1.[3][5]

-

Modulation of the Tumor Microenvironment: By targeting FAP on tumor-associated fibroblasts, Talabostat can alter the supportive stromal environment, thereby impeding tumor growth.[1][3]

-

Stimulation of Hematopoiesis: The induction of colony-stimulating factors like G-CSF suggests a role for Talabostat in promoting the production of blood cells.[6]

Quantitative Data Presentation

The inhibitory activity of Talabostat against various dipeptidyl peptidases and its effects on different cell lines are summarized in the tables below.

Table 1: Inhibitory Activity of Talabostat against Dipeptidyl Peptidases

| Target Enzyme | IC50 | Ki | Assay Type |

| DPP-IV | < 4 nM | 0.18 nM | Cell-free |

| DPP8 | 4 nM | 1.5 nM | Cell-free |

| DPP9 | 11 nM | 0.76 nM | Cell-free |

| FAP | 560 nM | 5 nM | Cell-free |

| QPP | 310 nM | - | - |

| PEP | 390 nM | - | Cell-free |

| DPP2 | 310 nM | - | Cell-free |

Data sourced from multiple studies.[2][3][7][8]

Table 2: In Vitro Effects of Talabostat on Various Cell Lines

| Cell Line | Concentration(s) | Incubation Time | Observed Effects |

| THP-1 macrophages | 0.1, 1, 10 µM | 24 h | Induction of monocyte and macrophage cell death (pyroptosis)[3][9] |

| Human bone marrow stromal cells | Not specified | Not specified | Upregulation of cytokines and chemokines[1][3] |

| MDA-MB-231 (breast cancer) | Not specified | Not specified | Inhibition of cell viability and migration; induction of mitochondria-mediated apoptosis[10] |

| SSc-derived fibroblasts | Not specified | Not specified | Attenuation of pro-fibrotic and inflammatory gene expression; inhibition of fibroblast migration[11] |

| WEHI 164, EL4, A20/2J (murine tumor cells) | 30 pg/ml - 30 µg/ml | Not specified | Induction of tumor regression and rejection[7] |

Signaling Pathways

Talabostat influences several critical signaling pathways, primarily related to immune activation and fibrosis.

DPP Inhibition and Immune Activation

Talabostat's inhibition of DPP8 and DPP9 in monocytic cells leads to the activation of caspase-1.[1][5] This, in turn, triggers the release of pro-inflammatory cytokines and induces pyroptosis, a lytic form of cell death.[3][5] The upregulation of cytokines like IL-1β can further stimulate surrounding cells in an autocrine and paracrine manner, amplifying the immune response.[1]

Caption: Talabostat-induced DPP8/9 inhibition leading to immune activation.

Modulation of Fibrotic Pathways

In the context of fibrosis, such as in systemic sclerosis (SSc), Talabostat has been shown to counteract the effects of TGF-β, a key pro-fibrotic cytokine.[11] By inhibiting FAP on activated fibroblasts, Talabostat can attenuate the expression of pro-fibrotic and inflammatory genes, thereby inhibiting myofibroblast differentiation and migration.[11]

Caption: Modulation of TGF-β-induced fibrotic pathways by Talabostat.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the in vitro pharmacodynamics of Talabostat.

Dipeptidyl Peptidase (DPP) Activity Assay

This assay quantifies the enzymatic activity of DPPs and the inhibitory effect of Talabostat.

-

Preparation of Reagents:

-

Assay Procedure:

-

In a 96-well plate, mix the enzyme source with either vehicle control or varying concentrations of Talabostat.

-

Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[12]

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 30 minutes at 37°C.[12]

-

Measure the release of free AFC (or AMC) using a fluorometer with excitation/emission wavelengths of approximately 390/510 nm.[12]

-

Calculate the percent inhibition relative to the vehicle control to determine IC50 values.

-

Cell Viability and Apoptosis Assays

These assays determine the effect of Talabostat on cell proliferation and survival.

-

Cell Culture: Plate cells (e.g., MDA-MB-231, SSc-derived fibroblasts) in 96-well plates and allow them to adhere overnight.[10][11]

-

Treatment: Treat cells with various concentrations of Talabostat for a specified duration (e.g., 24-72 hours).

-

Viability Assessment (MTT/CCK-8):

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.

-

-

Apoptosis Assessment (Annexin V Staining):

-

Harvest the treated cells.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Cell Migration (Scratch) Assay

This assay assesses the effect of Talabostat on the migratory capacity of cells.

-

Cell Culture: Grow fibroblasts to a confluent monolayer in a multi-well plate.[11]

-

Scratch Formation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing either vehicle control or Talabostat.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the rate of cell migration into the gap.

Gene Expression Analysis (Quantitative Real-Time PCR)

This method is used to measure the transcriptional upregulation of cytokines and other genes.

-

Cell Treatment and RNA Extraction: Treat cells (e.g., fibroblasts, immune cells) with Talabostat. Lyse the cells and extract total RNA using a suitable kit.[11]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IL-6, TGFβ1, COL1A1) and a housekeeping gene for normalization.[11]

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro investigation of Talabostat.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. glpbio.com [glpbio.com]

- 8. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Dual Mechanism of Talabostat in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat (also known as Val-boroPro or PT-100) is a small molecule, orally active agent that has demonstrated a unique dual mechanism of action in cancer therapy.[1][2] It functions as a potent inhibitor of a class of enzymes known as dipeptidyl peptidases (DPPs) and simultaneously stimulates a robust anti-tumor immune response.[1][2] This dual activity targets both the tumor microenvironment and the host's immune system, offering a multifaceted approach to cancer treatment. This technical guide provides a comprehensive overview of Talabostat's mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The Dual Mechanism of Action

Talabostat's therapeutic potential stems from its ability to engage two distinct, yet complementary, anti-cancer pathways:

-

Inhibition of Dipeptidyl Peptidases (DPPs): Talabostat is a nonselective inhibitor of several post-proline cleaving serine proteases, most notably Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP).[3][4] FAP, in particular, is highly expressed on cancer-associated fibroblasts (CAFs) within the stroma of many epithelial cancers and is implicated in tumor growth, invasion, and metastasis through degradation of the extracellular matrix.[3][5] By inhibiting FAP, Talabostat can modulate the tumor microenvironment, potentially reducing tumor invasion and angiogenesis.[5]

-

Immune System Activation: Independently of its FAP inhibitory role, Talabostat stimulates the innate and adaptive immune systems.[1][6] This is primarily achieved through the inhibition of two other dipeptidyl peptidases, DPP8 and DPP9.[2] Inhibition of DPP8/9 in monocytes and macrophages triggers a pro-inflammatory form of cell death known as pyroptosis.[7] This process involves the activation of pro-caspase-1, leading to the cleavage of gasdermin D and the subsequent release of pro-inflammatory cytokines, including IL-1β and IL-18.[7] This cytokine release promotes a T-cell-dependent anti-tumor immune response.[3]

Data Presentation

The following tables summarize the key quantitative data associated with Talabostat's activity.

Table 1: In Vitro Inhibitory Activity of Talabostat

| Target Enzyme | IC50 | Ki |

| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 nM | 0.18 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | 5 nM |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | Not Reported |

Data sourced from MedChemExpress and other research articles.[8]

Table 2: Preclinical In Vivo Efficacy of Talabostat

| Tumor Model | Dosing Regimen | Outcome |

| WEHI 164 Fibrosarcoma | 40 µ g/mouse , p.o., twice daily for 14 days | Regression and rejection of tumors |

| EL4 and A20/2J Lymphoma | 40 µ g/mouse , p.o., twice daily for 14 days | Regression and rejection of tumors |

| K7M3 Osteosarcoma (Metastasis) | 20 µ g/dose , p.o., once or twice daily, 5 days on/2 days off | Ten-fold reduction in the number of visible metastatic lung nodules |

Data compiled from various preclinical studies.

Table 3: Clinical Trial Outcomes for Talabostat

| Trial Phase | Cancer Type | Treatment Regimen | Key Outcomes |